molecular formula C21H22ClN3O3 B11316709 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11316709
M. Wt: 399.9 g/mol
InChI Key: GLSCMCFYVXHRFO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the dimethylamino and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated or reduced oxazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in disease processes.

    Pathway modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylamino and methoxyphenyl groups.

    N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.

Uniqueness

The presence of the chlorophenyl, dimethylamino, and methoxyphenyl groups in 5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide might confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)18(16-6-4-5-7-19(16)27-3)13-23-21(26)17-12-20(28-24-17)14-8-10-15(22)11-9-14/h4-12,18H,13H2,1-3H3,(H,23,26)

InChI Key

GLSCMCFYVXHRFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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